molecular formula C14H21N5O3S B070749 Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 167309-33-3

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Numéro de catalogue B070749
Numéro CAS: 167309-33-3
Poids moléculaire: 339.42 g/mol
Clé InChI: GSGDAROOKLHPTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as CTMP, is a potent and selective inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mécanisme D'action

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- acts as a selective inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has a potent anti-proliferative effect on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has also been shown to enhance the efficacy of chemotherapy drugs, reducing the dosage required for effective treatment.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has poor solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the long-term effects of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- on normal cells and tissues. Finally, the potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- in combination therapy with other cancer drugs should be explored further.

Méthodes De Synthèse

The synthesis of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves a multi-step process, starting with the reaction between cyclohexanemethanesulfonyl chloride and 1,2,4-triazole. The resulting product is then reacted with 6-hydroxy-7-methyl-1,2,4-triazolo[1,5-b]pyridazine to form the final compound, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. The yield of this synthesis method is reported to be around 60%.

Applications De Recherche Scientifique

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Other potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- include the treatment of neurodegenerative diseases and inflammation.

Propriétés

Numéro CAS

167309-33-3

Nom du produit

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Formule moléculaire

C14H21N5O3S

Poids moléculaire

339.42 g/mol

Nom IUPAC

[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21)

Clé InChI

GSGDAROOKLHPTF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

SMILES canonique

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Autres numéros CAS

167309-33-3

Synonymes

[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.